molecular formula C12H11BrN2O2S B2782631 4-(bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide CAS No. 859495-47-9

4-(bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide

Cat. No.: B2782631
CAS No.: 859495-47-9
M. Wt: 327.2
InChI Key: AVPNWRLCEPOALR-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide is a chemical compound characterized by its bromomethyl group attached to a benzene ring, which is further connected to a pyridin-2-yl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide typically involves the bromination of the corresponding benzene derivative followed by the introduction of the pyridin-2-yl and sulfonamide groups. One common synthetic route is the reaction of 4-(bromomethyl)benzenesulfonyl chloride with 2-aminopyridine under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used under acidic conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) or ammonia (NH3) can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 4-(carboxymethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide

  • Reduction: 4-(methyl)-N-(pyridin-2-yl)benzene-1-sulfonamide

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

4-(Bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide has several scientific research applications:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 4-(Bromomethyl)benzene-1-sulfonamide

  • N-(Pyridin-2-yl)benzene-1-sulfonamide

  • 4-(Bromomethyl)pyridine

Properties

IUPAC Name

4-(bromomethyl)-N-pyridin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c13-9-10-4-6-11(7-5-10)18(16,17)15-12-3-1-2-8-14-12/h1-8H,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPNWRLCEPOALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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